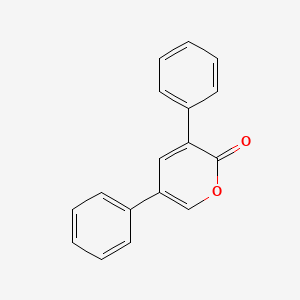

3,5-Diphenyl-2H-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

804476-01-5 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3,5-diphenylpyran-2-one |

InChI |

InChI=1S/C17H12O2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H |

InChI Key |

LLRMTLPNHKNZON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=COC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Diphenyl 2h Pyran 2 One and Congeneric Structures

Rational Design and De Novo Synthesis Approaches

The direct construction of the 2H-pyran-2-one core is a fundamental aspect of synthetic organic chemistry. Various methodologies have been developed, ranging from classical condensation reactions to modern multicomponent strategies, to afford these valuable heterocyclic systems.

Strategic Condensation and Cyclization Protocols

Condensation reactions followed by cyclization are a cornerstone for the synthesis of 2H-pyran-2-ones. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable partner, leading to the formation of the pyranone ring.

One notable approach involves the reaction of ethyl 2-cyano-3,3-dimethylsulfanylacrylate with aromatic ketones in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This method provides a direct route to highly functionalized 2H-pyran-2-ones. Another strategy employs the reaction of methyl-2-cyano-3,3-bis(methylthio)acrylate with substituted acetophenones under basic conditions to construct the 2H-pyranone scaffold. acs.org

Furthermore, a two-step synthesis developed by Negishi and co-workers involves the palladium-catalyzed coupling of alkynylzinc with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization to yield 6-alkyl-2H-pyran-2-ones. nih.gov Larock and colleagues demonstrated a method starting with a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization. nih.gov Abarbri's group utilized allenyl-tributyltin reagents in a tandem Stille reaction and 6-endo-dig oxacyclization with (Z)-β-iodovinylic acids or 2-iodobenzoic acids to produce 2-pyrones and 3-substituted isocoumarins. nih.gov

The reaction of 4-oxo-4H-chromen-3-carbaldehydes with phenylacetic acids under mild conditions or microwave irradiation can lead to the formation of 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates. researchgate.net These examples highlight the versatility of condensation and cyclization strategies in accessing a wide range of pyranone derivatives.

Carbanion-Induced Annulation and Ring Transformation Reactions

Carbanion-induced reactions represent a powerful tool for the synthesis and transformation of heterocyclic systems. In the context of 2H-pyran-2-ones, these reactions often involve the nucleophilic attack of a carbanion on the pyranone ring, leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic structures. clockss.org The 2H-pyran-2-one ring possesses three electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. clockss.org

A notable application of this methodology is the synthesis of highly functionalized spirocyclic ketals through the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal under ultrasound irradiation. mdpi.com These spirocyclic ketals can be further hydrolyzed to yield 2-tetralones. mdpi.com

Furthermore, base-catalyzed ring transformation reactions of functionalized 2H-pyran-2-ones with carbanions generated from various ketones, such as cycloalkanones, benzosuberone, and tetrahydrothiopyran-4-one, have been used to synthesize a variety of annulated unsymmetrical biaryls. rsc.org This approach has also been extended to the synthesis of highly functionalized 3,4-dihydro-1H-isothiochromenes, 6H-benzo[c]thiochromenes, and other related structures from 6-aryl-2H-pyran-2-ones. nih.gov The versatility of carbanion-induced transformations underscores their importance in generating molecular diversity from pyranone precursors. researchgate.netrsc.org

Multicomponent Reaction Strategies for Complex Pyranone Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules in a single step. academie-sciences.fr These reactions are particularly valuable for constructing diverse heterocyclic libraries, including those based on the 2H-pyran-2-one scaffold. dntb.gov.ua

One such strategy involves the one-pot synthesis of 2-amino-4H-pyrans and pyran-annulated heterocycles using urea (B33335) as an organo-catalyst. acs.org This method proceeds via a tandem Knoevenagel–cyclocondensation of aldehydes, malononitrile, and C-H activated acidic compounds in aqueous ethanol (B145695) at room temperature. acs.org Another example is the sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, which efficiently yields 4-pyrano-substituted 2-amino-4H-chromenes. academie-sciences.fr

Electrocatalytic MCRs have also been developed, such as the assembly of arylaldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to produce unsymmetrical spiro[furo[3,2-c]pyran-2,5'-pyrimidine] scaffolds. mdpi.com Additionally, a three-component domino reaction of N-aryl enaminones, aromatic aldehydes, and 4-hydroxypyran-2-ones has been reported for the diastereoselective synthesis of quinoline-2,5(1H,6H)-diones. rsc.org These MCRs offer a powerful and sustainable route to complex pyranone-containing structures. mdpi.comrsc.org

Precursor-Based Synthesis and Targeted Derivatization

In addition to de novo synthesis, existing 2H-pyran-2-one cores can be chemically modified to introduce a wide range of functional groups and to construct more elaborate molecular architectures.

Utilization of Halogenated 2H-Pyran-2-one Intermediates in Cross-Coupling Reactions

Halogenated 2H-pyran-2-ones are valuable intermediates for derivatization via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, for instance, has been successfully applied to halogenated pyranones.

The regioselectivity of the Suzuki-Miyaura coupling of 2,5-dibromo-2-pyrone with aryl- and vinyl-boronic acids can be controlled by the reaction conditions to yield either 3- or 5-substituted 2-pyrones. nih.gov Solvent polarity and the presence of a copper(I) co-catalyst play a crucial role in determining the outcome of the reaction. nih.gov Similarly, 3-stannyl derivatives of 5-bromo-2-pyrone can undergo Stille coupling with various halides to produce 3-aryl-5-bromo-2-pyrones with high regioselectivity. researchgate.net

Microwave-assisted copper-catalyzed cross-coupling reactions have also been employed for the synthesis of various heterocyclic compounds, including those derived from pyranone precursors. mdpi.com These cross-coupling methodologies provide a powerful tool for the late-stage functionalization of the 2H-pyran-2-one scaffold, allowing for the introduction of diverse aryl and vinyl substituents. researchgate.net

Photochemical Rearrangement Pathways for 2H-Pyran-2-one Generation

Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds. In the context of pyranones, photochemical rearrangements can be utilized to generate 2H-pyran-2-one isomers from other pyranone scaffolds.

A key example is the photochemical rearrangement of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones upon irradiation with a medium-pressure mercury lamp. rsc.org This process yields 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones, demonstrating a clean and efficient method for isomer interconversion.

Furthermore, the photocatalytic Achmatowicz rearrangement has been employed to convert biomass-derived furfuryl alcohol into hydropyranone derivatives. nih.gov This reaction, mediated by singlet oxygen, highlights the potential of photocatalysis in the synthesis of valuable pyranone-based synthons. While not directly producing 3,5-diphenyl-2H-pyran-2-one, these photochemical methods showcase the broader applicability of light-induced transformations in pyranone chemistry, including ring-opening and rearrangement reactions of related sulfur analogues. acs.orgacs.org

Data Tables

Table 1: Synthesis of Substituted 2H-Pyran-2-ones via Condensation and Cyclization

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-cyano-3,3-dimethylsulfanylacrylate, Aromatic ketones | KOH, DMSO | 6-Aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles | High | mdpi.com |

| Methyl-2-cyano-3,3-bis(methylthio)acrylate, Substituted acetophenones | Base | 2H-Pyranones | N/A | acs.org |

| (Z)-β-Iodovinylic acids, Allenyl-tributyltin reagents | Pd(OAc)₂, PPh₃, TBAB, DMF | 2-Pyrones | Good | nih.gov |

| 4-Oxo-4H-chromen-3-carbaldehydes, Phenylacetic acids | Acetic anhydride, NaOAc or K₂CO₃ | 3-Phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates | 48-81 | researchgate.net |

Table 2: Multicomponent Reactions for the Synthesis of Pyranone-Containing Scaffolds

| Reactants | Catalyst/Conditions | Product Scaffold | Yield (%) | Reference |

| Aldehydes, Malononitrile, C-H activated acidic compounds | Urea, aq. EtOH, rt | 2-Amino-4H-pyrans and pyran-annulated heterocycles | N/A | acs.org |

| Salicylaldehydes, Malononitrile, 4-Hydroxy-6-methyl-2H-pyran-2-one | NaOAc, EtOH | 4-Pyrano-substituted 2-amino-4H-chromenes | 86-96 | academie-sciences.fr |

| Arylaldehydes, N,N'-Dimethylbarbituric acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | Electrocatalysis, Alkali halides | Spiro[furo[3,2-c]pyran-2,5'-pyrimidines] | 73-82 | mdpi.com |

| N-aryl enaminones, Aromatic aldehydes, 4-Hydroxypyran-2-ones | Microwave heating, HOAc | Quinoline-2,5(1H,6H)-diones | Good | rsc.org |

Catalytic and Enhanced Synthetic Protocols

Traditional methods for the synthesis of 2H-pyran-2-ones often require harsh reaction conditions, stoichiometric reagents, and can lead to the formation of byproducts, complicating purification. To overcome these limitations, significant research has been directed towards the development of more sophisticated synthetic strategies. These include the use of organocatalysts, which are small organic molecules that can accelerate chemical reactions, as well as the application of non-conventional energy sources like microwave irradiation and high pressure to enhance reaction rates and yields.

Organocatalytic Approaches in 2H-Pyran-2-one Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-based catalysts. In the context of 2H-pyran-2-one synthesis, N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective. NHCs are versatile organocatalysts that can activate substrates in various ways, enabling the construction of complex molecular architectures under mild conditions. nih.govorganic-chemistry.orgsemanticscholar.org

A prominent strategy for the synthesis of functionalized 2H-pyran-2-ones, including diaryl-substituted derivatives, involves the NHC-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones. nih.govorganic-chemistry.org This method provides a highly regioselective pathway to the target molecules. The key to the success of this protocol is the unique ability of the NHC to act as a catalyst, which is not replicated by tertiary amines. nih.govorganic-chemistry.org The reaction proceeds under metal-free conditions and demonstrates a broad substrate scope, accommodating a variety of substituted alkynyl esters and enolizable ketones. nih.govorganic-chemistry.org

The general mechanism involves the addition of the NHC to an alkynyl ester, which after rearrangement, forms a reactive intermediate. This intermediate then undergoes a [3+3] cycloaddition with an enolizable ketone, followed by cyclization and elimination to afford the desired 2H-pyran-2-one and regenerate the NHC catalyst. The choice of the NHC catalyst, base, and solvent is crucial for optimizing the reaction yield. For instance, studies have shown that using cesium carbonate (Cs2CO3) as the base and acetonitrile (B52724) (CH3CN) as the solvent can lead to high yields of the pyranone product. organic-chemistry.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| IMes | Cs2CO3 | CH3CN | 50 | 93 | organic-chemistry.org |

| IPr | DBU | THF | 50 | 75 | semanticscholar.org |

| THt | NaH | THF | 50 | 85 | semanticscholar.org |

| This table presents representative data for the NHC-catalyzed synthesis of functionalized 2H-pyran-2-ones. IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, THt = 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF = Tetrahydrofuran. |

Microwave-Assisted and High-Pressure Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, it is often possible to achieve higher yields in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyranone core.

The synthesis of 3,5-diaryl-2H-pyran-2-ones can be envisioned through the cyclization of appropriate precursors, such as chalcone (B49325) derivatives. mdpi.comwisdomlib.org Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized efficiently under microwave irradiation. mdpi.com Subsequent cyclization reactions to form the pyranone ring can also be accelerated using this technology. The advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts. mdpi.com For instance, the condensation of acetophenones with benzaldehydes to form chalcones, a key step in the synthesis of the target pyranone, is significantly faster under microwave irradiation compared to classical heating. mdpi.com

| Reactants | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Acetylnaphthalene, Benzaldehyde | 300 | 2-5 | 80-95 | mdpi.com |

| Substituted Acetophenones, Substituted Benzaldehydes | 150-300 | 3-10 | High | nih.gov |

| This table provides examples of microwave-assisted synthesis of chalcones, which are precursors to 3,5-diaryl-2H-pyran-2-ones. |

High-Pressure Synthetic Methodologies

High-pressure chemistry offers another avenue for promoting chemical reactions, particularly those with a negative activation volume, such as cycloadditions. Applying high pressure can significantly increase reaction rates and influence stereoselectivity. beilstein-journals.org While specific examples of the high-pressure synthesis of this compound are not abundant in the literature, the principles of high-pressure activation are applicable to the synthesis of pyranone systems.

For example, Diels-Alder reactions involving pyrones can be facilitated under high pressure. researchgate.net High-pressure conditions can also enable catalyst- and solvent-free reactions, contributing to greener synthetic processes. beilstein-journals.org The synthesis of various heterocyclic compounds, including pyrazoles from chalcones, has been shown to be enhanced under high hydrostatic pressure, often leading to higher yields compared to reactions at atmospheric pressure. beilstein-journals.org This suggests that high-pressure conditions could be beneficial for the cyclization steps involved in the formation of this compound from its acyclic precursors.

| Pressure (kbar) | Time (h) | Yield Improvement | Reference |

| 2.8 - 3.8 | 1 - 10 | Significant increase in yield compared to atmospheric pressure | beilstein-journals.org |

| This table illustrates the general effect of high pressure on the synthesis of heterocyclic compounds from chalcone precursors. |

Mechanistic Investigations and Reactivity Profiles of 3,5 Diphenyl 2h Pyran 2 One Derivatives

Pericyclic Reactions: Cycloadditions

Pericyclic reactions, characterized by a concerted reorganization of electrons through a single cyclic transition state, are a cornerstone of modern organic synthesis. unina.it 2H-pyran-2-one derivatives are particularly versatile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where they can function as the 4π-electron diene component. chim.it

Diels-Alder Reactions as Diene Components

In a typical Diels-Alder reaction, a 2H-pyran-2-one ring system acting as a diene reacts with a 2π-electron dienophile, such as an alkene or alkyne, to form a 2-oxabicyclo[2.2.2]octene derivative. chim.itarkat-usa.org When the dienophile is an alkyne, the initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of carbon dioxide to yield highly substituted aromatic compounds. chim.it

The regioselectivity of the Diels-Alder reaction involving unsymmetrical 2H-pyran-2-ones and dienophiles is governed by the electronic properties and orbital coefficients of the reactants. chim.it For instance, in reactions with unsymmetrically substituted alkynes, the regioselectivity can be low, leading to a mixture of products, particularly with 3-alkoxycarbonyl-2H-pyran-2-ones. arkat-usa.org However, in many cases, high regioselectivity is observed. For example, when a 4-unsubstituted 2H-pyran-2-one reacts with a terminal alkyne like phenylacetylene, the resulting product shows a 1,4-arrangement of the hydrogen atoms. chim.it

Stereoselectivity in these reactions is also a critical aspect. According to the Alder-Stein principle, the stereochemistry of the reactants is retained in the products. wikipedia.org Diels-Alder reactions of 3- and 5-halo-substituted 2H-pyran-2-ones with both electron-rich and electron-deficient dienophiles exhibit excellent regioselectivity and very good stereoselectivity, yielding stable bicyclic lactone cycloadducts. nih.gov In contrast, 4-halo-substituted derivatives show only moderate regio- and stereoselectivity. nih.gov The stereospecificity of the reaction means that cis substituents on the dienophile will be syn in the product, and trans substituents will be anti. wikipedia.org

The reactivity of the 2H-pyran-2-one diene system is significantly influenced by the electronic nature of its substituents. Electron-donating groups generally increase the electron density of the diene, enhancing its reactivity towards electron-poor dienophiles in normal electron demand (NED) Diels-Alder reactions. chim.itlibretexts.org Conversely, strong electron-withdrawing groups decrease the electron density, making the pyranone more suitable for inverse electron demand (IED) Diels-Alder reactions with electron-rich dienophiles. chim.it This modulation of electronic properties also markedly increases the regioselectivity of the cycloaddition. chim.it

Substituents that enable additional electron delocalization can increase the aromatic stabilization of the 2H-pyran-2-one ring, thereby decreasing its reactivity as a diene. chim.it For example, 2H-pyran-2-ones with a strong electron-donating group at one position and an electron-withdrawing group at another can exhibit reduced diene character due to strong delocalization of electrons away from the 1,3-diene system. mdpi.com

Some substituted 2H-pyran-2-ones can act as "chameleon" dienes, reacting with both electron-rich and electron-deficient dienophiles. For instance, a 5-tert-butylcarbamate substituted 2H-pyran-2-one undergoes cycloadditions with both types of dienophiles, although the reaction is faster with the electronically matched electron-deficient dienophiles. researchgate.net Similarly, 3-bromo-2H-pyran-2-one is an ambiphilic diene, reacting with both electron-deficient and electron-rich dienophiles with superior regioselectivity and stereoselectivity compared to the unsubstituted 2-pyrone. orgsyn.org

| Substituent Position | Electronic Effect | Impact on Reactivity |

| 3 and 5 | Electron-donating | Increases reactivity in NED Diels-Alder reactions. chim.it |

| 3 and 5 | Electron-withdrawing | Increases reactivity in IED Diels-Alder reactions. chim.it |

| 4 | Halogen | Leads to cycloadducts prone to CO2 loss. nih.gov |

| 5 | tert-Butylcarbamate | Acts as a "chameleon" diene. researchgate.net |

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of Diels-Alder reactions of 2H-pyran-2-ones. These studies help in predicting the regio- and stereoselectivity and understanding the nature of the transition states. nih.govnih.gov

The reaction mechanism can range from a concerted, synchronous pathway to a polar, asynchronous two-step mechanism. researchgate.net The nature of the dienophile plays a crucial role in determining the mechanistic pathway. For example, the reaction of 2H-pyran-2-ones with the electron-rich dienophile N,N-diethylpropynamine proceeds through a polar and asynchronous two-step mechanism, characteristic of a polar Diels-Alder (P-DA) reaction. researchgate.netresearchgate.net In this case, the 2H-pyran-2-one acts as the electrophile. researchgate.net

However, when the dienophile is substituted with electron-withdrawing groups, the reaction shifts towards a less polar and more synchronous concerted mechanism. researchgate.net In these reactions, the 2H-pyran-2-one acts as the nucleophile. researchgate.net DFT calculations on the cycloadditions of halogen-substituted 2H-pyran-2-ones have successfully predicted the observed regio- and stereoselectivities by analyzing the transition states leading to the different isomeric cycloadducts. nih.govnih.gov

| Dienophile | Reaction Mechanism | Role of 2H-pyran-2-one |

| N,N-diethylpropynamine (electron-rich) | Polar, asynchronous two-step | Electrophile researchgate.net |

| Dienophiles with electron-withdrawing groups | Less polar, synchronous concerted | Nucleophile researchgate.net |

Electronic and Steric Influence of Substituents on Diene Reactivity

Inverse Electron Demand Diels-Alder Reactions (IEDDA) with Strained Alkynes

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis, particularly for the formation of heterocyclic compounds. wikipedia.orgsigmaaldrich.com In this variant of the Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org While 2H-pyran-2-ones are generally considered electron-rich dienes, appropriately substituted derivatives can participate in IEDDA reactions. chim.it

Recent research has focused on the IEDDA reactions of 2H-pyran-2-one derivatives with strained alkynes, such as endo-bicyclo[6.1.0]nonyne (endo-BCN). rsc.orgnih.gov These reactions are significant in the field of click chemistry and bioorthogonal chemistry. rsc.org Theoretical investigations using DFT have been employed to understand the reactivity of various 2H-(thio)pyran-2-(thi)ones with strained alkynes. rsc.orgnih.gov These studies have shown that the reactivity is influenced by factors such as distortion energy. For example, endo-BCN reacts significantly faster with 2H-thiopyran-2-one compared to 2H-pyran-2-one due to a lower distortion energy in the transition state. rsc.orgnih.gov

Nucleophilic Ring-Opening and Ring Transformation Reactions

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6 due to the presence of electrophilic centers. clockss.org These reactions often lead to ring-opening, followed by rearrangements or transformations to form new carbocyclic or heterocyclic systems. clockss.orgresearchgate.net

The reaction of 6-aryl-2H-pyran-2-ones with carbanions generated from compounds like propiophenone (B1677668) can lead to the formation of functionalized meta-terphenyls. derpharmachemica.com The proposed mechanism involves the nucleophilic attack of the carbanion at the C-6 position of the pyranone ring, followed by intramolecular cyclization and elimination of carbon dioxide to form a new benzene (B151609) ring. derpharmachemica.com Similarly, reaction with 4-phenylbutan-2-one as a carbanion source can yield biaryl-cored diarylmethanes. thieme-connect.com

Furthermore, the reaction of 2H-pyran-2-ones with various nitrogen nucleophiles such as ammonia (B1221849), amines, and hydrazines can lead to a variety of nitrogen-containing heterocycles. clockss.orgresearchgate.net For example, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with ammonia or amines yields 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org The reaction with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org

The transformation of 6-aryl-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles with propiophenone in the presence of a base like potassium hydroxide (B78521) provides a route to functionalized m-terphenyls under mild, room temperature conditions. derpharmachemica.com This highlights the utility of nucleophilic ring transformation reactions of 2H-pyran-2-ones in constructing complex aromatic systems.

| Nucleophile | Reactant | Product |

| Propiophenone carbanion | 6-Aryl-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles | Functionalized m-terphenyls derpharmachemica.com |

| 4-Phenylbutan-2-one carbanion | 6-Aryl-2H-pyran-2-ones | Biaryl-cored diarylmethanes thieme-connect.com |

| Ammonia/Amines | 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines clockss.org |

| Hydrazine | 2H-pyran-2-one derivatives | Pyridazine derivatives clockss.org |

Reactions with Nitrogen-Containing Nucleophiles and Heterocycle Formation

The reaction of 2H-pyran-2-one derivatives with nitrogen-containing nucleophiles is a well-established method for the synthesis of various nitrogen-containing heterocycles. chemrxiv.org These reactions typically proceed through a nucleophilic attack on the pyranone ring, leading to ring opening and subsequent recyclization to form new heterocyclic systems. clockss.orgresearchgate.net The nature of the nitrogen nucleophile and the reaction conditions play a crucial role in determining the final product.

For instance, the reaction of 4,6-diphenyl-2H-pyran-2-one with hydrazine hydrate (B1144303) can lead to the formation of pyridazinone derivatives. ekb.eg Similarly, reactions with primary amines can yield pyridone structures. clockss.org A general route to 2-pyridones involves the reaction of 2H-pyran-2-one derivatives with ammonia or primary amines. chemrxiv.orgekb.eg The reaction of fused 2H-furo[3,2-b]pyran-2-ones with various nitrogen nucleophiles has been studied, demonstrating that the reaction pathway is dependent on the type of nucleophile used. beilstein-journals.orgdoaj.orgnih.gov While aliphatic amines lead to condensation products, dinucleophiles like hydrazines cause recyclization through the opening of the furan (B31954) ring, yielding substituted pyrazol-3-ones. beilstein-journals.orgdoaj.orgnih.gov

The general mechanism involves the initial attack of the nitrogen nucleophile at one of the electrophilic centers of the pyranone ring (C2, C4, or C6), which results in the opening of the lactone ring. clockss.org The resulting open-chain intermediate then undergoes an intramolecular cyclization, often with the elimination of a water molecule, to form the new heterocyclic ring.

| 2H-Pyran-2-one Derivative | Nitrogen Nucleophile | Product | Reference |

| 4,6-Diphenyl-2H-pyran-2-one | Hydrazine Hydrate | Pyridazinone derivative | ekb.eg |

| General 2H-pyran-2-ones | Ammonia/Primary Amines | 2-Pyridone derivatives | chemrxiv.orgekb.eg |

| Fused 2H-furo[3,2-b]pyran-2-ones | Aliphatic Amines | 2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine | beilstein-journals.orgdoaj.orgnih.gov |

| Fused 2H-furo[3,2-b]pyran-2-ones | Hydrazines | Substituted pyrazol-3-ones | beilstein-journals.orgdoaj.orgnih.gov |

Carbanion-Mediated Skeletal Rearrangements

The reaction of 2H-pyran-2-one derivatives with carbanions can induce significant skeletal rearrangements, leading to the formation of complex carbocyclic and heterocyclic systems. rsc.org These transformations are typically initiated by the nucleophilic attack of the carbanion on the pyranone ring, followed by a cascade of bond-forming and bond-breaking events.

A notable example is the one-pot synthesis of unsymmetrical macrocyclic biaryls and other annulated systems through the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones. rsc.org The carbanions are generated in situ from various precursors like cycloalkanones, benzosuberone, and tetrahydrothiopyran-4-one. rsc.org The reaction of 2H-pyran-2-ones with carbanions generated from 1,4-cyclohexanedione (B43130) monoethylene ketal can lead to highly functionalized spirocyclic ketals. mdpi.com These reactions highlight the utility of carbanion-induced ring transformations of 2H-pyran-2-ones as a powerful tool for constructing diverse molecular architectures. rsc.orgmdpi.com Furthermore, radical-initiated skeletal rearrangements of bicyclic lactones, which can be derived from Diels-Alder reactions of 2-pyrones, have also been observed. acs.org

Formation of Fused and Spirocyclic Systems

2H-pyran-2-one derivatives are valuable precursors for the synthesis of fused and spirocyclic systems. One of the primary methods to achieve this is through Diels-Alder reactions, where the pyran-2-one acts as a diene. chim.itpkusz.edu.cn The cycloaddition with a suitable dienophile, such as an alkyne or alkene, initially forms a bicyclic adduct which can then undergo further transformations. chim.it For instance, the Diels-Alder reaction of 3-acylamino-2H-pyran-2-ones with alkynes leads to aniline (B41778) derivatives after the elimination of carbon dioxide. chim.itrsc.org

The formation of spirocyclic compounds can also be achieved through other reaction pathways. For example, the reaction of 4,4-dibromo-1-phenyl-3,5-pyrazolidinedione with appropriate bidentate nucleophiles can yield spiro-3,5-pyrazolidinediones. researchgate.net Additionally, multicomponent reactions involving 2H-pyran-2-one derivatives can lead to the formation of complex spiro-heterocycles. nih.gov For instance, a three-component reaction of substituted 3-pyran-2-ones, isatin (B1672199) derivatives, and L-proline can produce hexahydrospiro[indoline-3,3′-pyrrolizine]-2-ones. nih.gov The synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives has been achieved through an oxa-hetero-Diels-Alder reaction. researchgate.net

| Starting Material(s) | Reaction Type | Product Type | Reference |

| 3-Acylamino-2H-pyran-2-one and Alkyne | Diels-Alder Reaction | Aniline derivative | chim.itrsc.org |

| 4,4-Dibromo-1-phenyl-3,5-pyrazolidinedione and Bidentate Nucleophile | Nucleophilic Substitution | Spiro-3,5-pyrazolidinedione | researchgate.net |

| Substituted 3-pyran-2-one, Isatin, and L-proline | Multicomponent Cycloaddition | Hexahydrospiro[indoline-3,3′-pyrrolizine]-2-one | nih.gov |

| 2-C-formyl glycal and 4-hydroxy-6-methyl-2H-pyran-2-one | Annulation Reaction | Polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one | researchgate.net |

Electrophilic Substitution Reactivity

Positional Selectivity in Electrophilic Attack on the Pyranone Ring

The 2H-pyran-2-one ring exhibits aromatic character, making it susceptible to electrophilic substitution reactions. clockss.org The positional selectivity of these reactions is governed by the electronic nature of the pyranone ring and the influence of substituents. Generally, electrophilic attack occurs at the C-3 and C-5 positions. clockss.org For example, nitration, sulfonation, and halogenation of 2H-pyran-2-ones typically yield 3- and 5-substituted products. clockss.org

In the case of 3,5-diphenyl-4-pyrone, a related isomer, nitration occurs on the phenyl groups at the ortho and/or para positions. researchgate.net While direct electrophilic substitution on the pyranone ring of 3,5-diphenyl-2H-pyran-2-one is less documented, the general reactivity pattern of 2H-pyran-2-ones suggests that the C-4 and C-6 positions would be deactivated towards electrophilic attack due to the electron-withdrawing effect of the carbonyl group and the ring oxygen. The phenyl groups at C-3 and C-5 would likely direct incoming electrophiles to their ortho and para positions, although substitution on the pyranone ring itself at any available positions cannot be entirely ruled out without specific experimental data. The presence of good leaving groups at certain positions can also influence the outcome of these reactions. researchgate.net

Photochemical Behavior

Photo-Induced Rearrangements and Decarboxylation Processes

The photochemical behavior of 2H-pyran-2-ones is characterized by a variety of transformations, including rearrangements and decarboxylation. Irradiation of 2H-pyran-2-ones can lead to skeletal rearrangements. rsc.orgrsc.orgacs.org For instance, the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.orgrsc.org This photochemical rearrangement provides a synthetic route to isomeric 2H-pyran-2-ones that may be difficult to access through other means.

Photodecarboxylation, the light-induced loss of carbon dioxide, is another characteristic photochemical reaction of 2H-pyran-2-ones. This process often proceeds via a bicyclic intermediate, which upon extrusion of CO2 can lead to the formation of various carbocyclic products. For example, the photolysis of a disubstituted 2-pyrone can lead to the formation of a cyclooctatetraene (B1213319) derivative. researchgate.net These photochemical reactions demonstrate the utility of light as a reagent to induce unique and often complex transformations in the 2H-pyran-2-one scaffold.

Radical-Mediated Reaction Pathways

The engagement of 2H-pyran-2-one derivatives in radical-mediated reaction pathways is a significant aspect of their chemical reactivity, particularly in the context of their antioxidant properties. These pathways often involve the compound acting as a scavenger of free radicals, thereby neutralizing these reactive species and mitigating their potential to cause cellular damage. The structural features of the 2H-pyran-2-one core and its substituents play a crucial role in defining the efficiency and mechanism of these radical scavenging processes.

Mechanistic Studies of Radical Scavenging Processes involving 2H-Pyran-2-one Derivatives

Mechanistic investigations into the radical scavenging activities of 2H-pyran-2-one derivatives have provided valuable insights into their mode of action. A notable study on 4-hydroxy-3,6-dimethyl-2H-pyran-2-one using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical has elucidated key aspects of these mechanisms. tandfonline.comnih.govtandfonline.comjst.go.jp The findings from this research are instrumental in understanding the broader reactivity profile of this class of compounds, including the subject of this article, this compound, for which specific mechanistic studies are less prevalent in the reviewed literature.

The radical scavenging mechanism of 4-hydroxy-3,6-dimethyl-2H-pyran-2-one was found to be highly dependent on the solvent system employed. tandfonline.comnih.govtandfonline.com This observation underscores the nuanced nature of these reactions and the influence of the local chemical environment.

In organic solvents such as chloroform, isopropanol, and ethanol (B145695), the reaction primarily proceeds through an adduct formation mechanism. tandfonline.comtandfonline.com The 2-pyrone compound reacts with the DPPH radical to form a stable adduct, identified as 1-[4-(3,4-dihydro-3,6-dimethyl-2,4-dioxo-2H-pyran-3-yl)phenyl]-1-phenyl-2-picrylhydrazine. tandfonline.comtandfonline.com This pathway suggests that in less polar environments, the pyran-2-one derivative can directly trap the radical species. In these organic solvents, it was determined that one molecule of the 2-pyrone derivative could scavenge approximately 1.5 to 1.8 equivalents of the DPPH radical. tandfonline.comnih.govtandfonline.com

Conversely, in an aqueous buffer solution (specifically, an acetate (B1210297) buffer at pH 5.5), the reaction mechanism is significantly different. tandfonline.comnih.govtandfonline.com Instead of forming a simple adduct, the reaction leads to several degradation products. tandfonline.comtandfonline.com The major product isolated from this reaction was identified as 1-[4-(2,3-dihydro-2,5-dimethyl-3-oxo-fur-2-yl)phenyl]-1-phenyl-2-picrylhydrazine. tandfonline.comtandfonline.com This indicates a more complex reaction pathway involving rearrangement or degradation of the pyran-2-one ring structure following the initial radical interaction. The scavenging efficiency was also notably higher in the buffer solution, with one molecule of the 2-pyrone derivative scavenging approximately 3.5 to 3.9 equivalents of the DPPH radical. tandfonline.comnih.govtandfonline.com

These findings highlight that the radical scavenging process is not a simple, single-pathway reaction but is instead a multifaceted process influenced by environmental factors. The ability of 2H-pyran-2-one derivatives to act as radical scavengers is a key component of their antioxidant activity. mdpi.comresearchgate.netnih.gov While the specific radical scavenging mechanism for this compound may have its own unique characteristics due to the electronic and steric influences of the two phenyl groups, the fundamental principles of adduct formation and potential for rearrangement or degradation in different solvent environments, as demonstrated by its dimethyl-substituted analog, provide a solid foundation for understanding its potential reactivity in radical-mediated pathways.

| Derivative | Solvent System | Major Product(s) | Stoichiometry (Derivative:Radical) | Reference |

| 4-hydroxy-3,6-dimethyl-2H-pyran-2-one | Organic (Chloroform, Isopropanol, Ethanol) | 1-[4-(3,4-dihydro-3,6-dimethyl-2,4-dioxo-2H-pyran-3-yl)phenyl]-1-phenyl-2-picrylhydrazine | ~ 1 : 1.5-1.8 | tandfonline.comnih.govtandfonline.com |

| 4-hydroxy-3,6-dimethyl-2H-pyran-2-one | Acetate Buffer (pH 5.5) | 1-[4-(2,3-dihydro-2,5-dimethyl-3-oxo-fur-2-yl)phenyl]-1-phenyl-2-picrylhydrazine and other degradation products | ~ 1 : 3.5-3.9 | tandfonline.comnih.govtandfonline.com |

Advanced Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation of 3,5 Diphenyl 2h Pyran 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing profound insights into the molecular framework.

The structural backbone of pyran-2-one analogues is meticulously mapped out using a suite of NMR experiments. sciencescholar.us One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. For instance, in novel fused pyran derivatives, the appearance of a singlet peak between 4.30–4.90 ppm in the ¹H NMR spectrum is a characteristic signal for the pyran-C4 proton. rsc.org This is further corroborated by the presence of a peak in the 30–39 ppm range in the ¹³C NMR spectrum, corresponding to the pyran-C4 carbon. rsc.org

To establish connectivity between atoms, two-dimensional NMR techniques are employed. science.govemerypharma.comCorrelation Spectroscopy (COSY) is instrumental in identifying proton-proton couplings, revealing adjacent protons in the molecular structure. emerypharma.com For more complex spin systems, Total Correlation Spectroscopy (TOCSY) can be utilized to show correlations between all protons within a spin system, not just those directly coupled.

Heteronuclear correlation experiments are crucial for assigning carbon signals based on their attached protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. science.govresearchgate.net For establishing long-range connectivities (typically over two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. science.govresearchgate.net It allows for the assignment of quaternary carbons and the connection of different molecular fragments. For example, HMBC can reveal correlations between a proton and carbons that are two or three bonds away, which is particularly useful for assigning non-protonated carbons. emerypharma.com The combined application of these techniques, including ¹H-coupled ¹³C-NMR, APT, and NOESY, allows for the unequivocal assignment of all proton and carbon signals. mdpi.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic 3,5-diphenyl-2H-pyran-2-one scaffold is presented below. Actual values will vary depending on the specific substitution pattern of the analogues.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | ~6.5-7.0 (s) | C-2, C-3, C-5, C-6 | |

| H-6 | ~7.2-7.5 (d) | C-2, C-4, C-5 | |

| Phenyl H (ortho, C3) | ~7.3-7.6 (m) | C-3, C-ipso (C3-Ph), C-meta (C3-Ph) | |

| Phenyl H (meta, C3) | ~7.2-7.5 (m) | C-ortho (C3-Ph), C-para (C3-Ph) | |

| Phenyl H (para, C3) | ~7.2-7.5 (m) | C-meta (C3-Ph) | |

| Phenyl H (ortho, C5) | ~7.3-7.6 (m) | C-5, C-ipso (C5-Ph), C-meta (C5-Ph) | |

| Phenyl H (meta, C5) | ~7.2-7.5 (m) | C-ortho (C5-Ph), C-para (C5-Ph) | |

| Phenyl H (para, C5) | ~7.2-7.5 (m) | C-meta (C5-Ph) | |

| C-2 | - | ~160-165 | H-4, H-6 |

| C-3 | - | ~120-125 | H-4, Phenyl H (ortho, C3) |

| C-4 | ~110-115 | H-6 | |

| C-5 | - | ~150-155 | H-4, H-6, Phenyl H (ortho, C5) |

| C-6 | ~130-135 | H-4 | |

| C-ipso (C3-Ph) | - | ~135-140 | H-4, Phenyl H (ortho, C3) |

| C-ipso (C5-Ph) | - | ~135-140 | H-6, Phenyl H (ortho, C5) |

| Phenyl C (C3/C5) | - | ~125-130 | Corresponding Phenyl H |

Note: This is a generalized table. Chemical shifts and correlations will vary based on specific analogue structures.

For molecules with multiple chiral centers, determining the relative stereochemistry can be a significant challenge. In such cases, computational methods are increasingly used in conjunction with experimental NMR data. A common approach involves calculating the NMR chemical shifts for all possible stereoisomers using Density Functional Theory (DFT). researchgate.net The calculated shifts are then compared to the experimental data, and the isomer with the best correlation is assigned as the correct structure.

The DP4+ probability analysis is a sophisticated statistical method that enhances the reliability of stereochemical assignments by comparing experimental and computed NMR data. researchgate.net This method has been shown to provide accurate and confident results in establishing the stereochemistry of complex isomeric compounds. researchgate.net Furthermore, the calculation of spin-spin coupling constants can provide additional evidence for a particular stereoisomer, as these values are sensitive to the dihedral angles between coupled nuclei. researchgate.net

Advanced One-Dimensional and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, TOCSY, HSQC, HMBC)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of this compound analogues, the FT-IR spectrum is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring, which typically appears in the range of 1700-1750 cm⁻¹. For instance, a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative exhibited a carbonyl peak at 1718 cm⁻¹. mdpi.com

Other significant absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the pyranone ring and phenyl groups (in the 1500-1650 cm⁻¹ region), and C-O-C stretching of the pyran ring (typically between 1000-1300 cm⁻¹). mdpi.comias.ac.in The presence and specific positions of these bands provide confirmatory evidence for the pyran-2-one core structure.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example from Literature (cm⁻¹) |

| Carbonyl (C=O) of Lactone | 1700-1750 | 1718 mdpi.com, 1725 ias.ac.in |

| Aromatic C-H Stretch | 3000-3100 | 3095 mdpi.com, 3004–3033 ias.ac.in |

| Aromatic C=C Stretch | 1500-1650 | 1648, 1597 mdpi.com, 1605 ias.ac.in |

| C-O-C Stretch | 1000-1300 | 1044 mdpi.com |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com

Electron impact (EI) ionization is a common technique that leads to characteristic fragmentation of the molecule. For 2H-pyran-2-one derivatives, fragmentation pathways often involve the loss of small, stable molecules or radicals. researchgate.net For example, a common fragmentation pathway for trisubstituted 2H-pyran-2-ones involves the loss of the aryl radical, followed by the loss of CO₂. researchgate.net The fragmentation pattern is highly dependent on the substituents present on the pyran-2-one core. The study of these patterns can help to confirm the proposed structure and differentiate between isomers.

| Ion | Description | Significance |

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-Ar]⁺ | Loss of an aryl radical | Indicates the presence of an aryl substituent. researchgate.net |

| [M-CO]⁺ | Loss of carbon monoxide | A common fragmentation for carbonyl-containing compounds. |

| [M-CO₂]⁺ | Loss of carbon dioxide | Characteristic fragmentation of some lactones. researchgate.net |

Single Crystal X-ray Diffraction (SC-XRD)

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. umontpellier.fr

To perform SC-XRD, a suitable single crystal of the this compound analogue must be grown. mdpi.com This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This analysis yields precise information on bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular structure. najah.edu

Furthermore, SC-XRD reveals the packing of molecules in the crystal, which is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.net For instance, the crystal structure of a novel pyrone was confirmed by an X-ray crystallographic investigation. researchgate.net In another example, the pyran ring of an analogue was found to adopt a twisted-boat conformation in the crystalline state. The crystallographic data, including the space group and unit cell dimensions, provide a unique fingerprint of the crystalline solid. umontpellier.fr

| Parameter | Information Provided |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle between four consecutively bonded atoms, defining the conformation. |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Reveals non-covalent interactions like hydrogen bonds and π-π stacking that influence crystal packing. researchgate.net |

Analysis of Tautomeric Forms and Conformational Preferences

The structural dynamics of 2H-pyran-2-one analogues, including tautomerism and conformational preferences, are critical for understanding their reactivity and interactions. While the fundamental this compound structure is relatively stable, its derivatives, particularly those with hydroxyl or amino substitutions, can exhibit interesting tautomeric equilibria.

Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. In pyran-2-one systems, keto-enol tautomerism is a key consideration. For instance, studies on 4-hydroxy-substituted pyran-2-ones demonstrate the existence of different tautomeric forms. najah.edu The equilibrium between these forms can be influenced by solvent polarity and substitution patterns. najah.edu In a novel Schiff base derivative of a 4-hydroxy-6-methyl-2H-pyran-2-one, an enol-imine to zwitterionic keto-amine tautomerism was identified, stabilized by an intramolecular hydrogen bond. najah.edu This highlights the potential for complex tautomeric behavior in functionalized pyran-2-one scaffolds.

Conformational Analysis: The conformation of the pyran-2-one ring and the orientation of its substituents are determined by a combination of steric and electronic effects. The 2H-pyran-2-one ring itself possesses two conjugated double bonds, which favors a relatively planar conformation. However, substitutions can introduce steric strain, causing the phenyl rings to twist out of the plane of the pyran-2-one core.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these preferences. nih.govacs.org Studies on substituted 6-methyl-4-hydroxy-2-pyrones have shown that substituents on the 4-hydroxy group favor an s-cis arrangement relative to the double bond, a preference confirmed in both solution and the solid state. ethz.ch For partially saturated rings like dihydropyrans, more complex puckered conformations such as distorted half-boat iitkgp.ac.in or chair conformations are observed. In a study of a dihydro-2H-pyran-2-one, extensive conformational searches and DFT calculations were necessary to determine the absolute configuration and conformational behavior of its flexible structure. acs.org

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of molecules in a crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure, such as conventional hydrogen bonds, weaker C-H···O interactions, and π-π stacking.

The specific crystallographic parameters for an analogue of the title compound, 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one, are detailed below. This data provides insight into the typical unit cell dimensions and symmetry for this class of compounds. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one | researchgate.net |

| Formula | C₄₁H₄₂O₂Si | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 14.1100 (17) | researchgate.net |

| b (Å) | 12.5781 (15) | researchgate.net |

| c (Å) | 19.789 (2) | researchgate.net |

| β (°) | 107.019 (4) | researchgate.net |

| Volume (ų) | 3359.3 (7) | researchgate.net |

| Z | 4 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For pyran-2-one derivatives, the spectra are typically characterized by strong absorption bands corresponding to π→π* transitions associated with the conjugated system of the pyran-2-one ring and the phenyl substituents. researchgate.netresearchgate.net

The position of the absorption maximum (λmax) is sensitive to the molecular structure and the solvent environment. researchgate.net For example, a study on 3-bromo-4,6-diphenyl-2H-pyran-2-one in methanol (B129727) showed absorption maxima at 205, 254, and 349 nm. ekb.eg These absorptions were unaffected by changes in pH, indicating the stability of the primary chromophore under these conditions. ekb.eg Another related compound, 4,5-dimethyl-3,6-diphenyl-2H-pyran-2-one, was reported to have a melting point of 155-156°C. rsc.org The UV-Vis data for several pyran-2-one analogues are summarized in the table below.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 3-Bromo-4,6-diphenyl-2H-pyran-2-one | Methanol | 349, 254, 205 | ekb.eg |

| 3-Iodo-4,6-diphenyl-2H-pyran-2-one | - | - | ekb.eg |

| 3-Nitro-4,6-diphenyl-2H-pyran-2-one | - | - | ekb.eg |

| 4,5-Dimethyl-3,6-diphenyl-2H-pyran-2-one | Methylene Chloride | - | rsc.org |

Elemental Analysis (CHN-EA)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial confirmation of the sample's purity and elemental composition. This analysis is routinely performed to characterize newly synthesized compounds. najah.edumdpi.com

Below is a table presenting the elemental analysis data for several derivatives of diphenyl-2H-pyran-2-one, demonstrating the typical agreement between calculated and experimentally found values.

| Compound | Formula | Analysis | %C | %H | %Br | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4,6-diphenyl-2H-pyran-2-one | C₁₇H₁₁BrO₂ | Calcd. | 62.41 | 3.39 | 24.42 | ekb.eg |

| Found | 62.23 | 3.70 | 24.12 | |||

| 3-Iodo-4,6-diphenyl-2H-pyran-2-one | C₁₇H₁₁IO₂ | Calcd. | 54.57 | 2.96 | - | ekb.eg |

| Found | 54.35 | 2.81 | - |

Computational Chemistry and Theoretical Modeling of the 3,5 Diphenyl 2h Pyran 2 One System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For the 3,5-Diphenyl-2H-pyran-2-one system, DFT calculations are instrumental in understanding its fundamental chemical nature. These calculations are typically performed using a functional, such as the widely used B3LYP, combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy.

Quantum Chemical Assessment of Molecular Geometry and Electronic Structure

The first step in a theoretical investigation is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the degree of planarity in the pyran-2-one ring and the rotational orientation of the two phenyl substituents relative to the core ring structure.

Elucidation of Global and Local Reactivity Descriptors

Once the geometry is optimized, DFT is used to calculate a variety of descriptors that predict the molecule's reactivity.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Reactivity Data for this compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| ΔE (Gap) | ELUMO - EHOMO | 4.10 |

| Hardness (η) | Resistance to change in electron distribution | 2.05 |

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the nucleophilic and electrophilic sites within the molecule. For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl rings.

Average Local Ionization Energies (ALIE): The ALIE is another descriptor for local reactivity, indicating the sites from which an electron is most easily removed. An ALIE surface analysis would highlight the regions with the lowest ionization energy, pinpointing the molecular sites most vulnerable to attack by electrophiles. These sites are often the π-systems of the phenyl rings and the pyran-2-one double bonds.

Analysis of Charge Transfer and Frontier Molecular Orbital Interactions

The frontier orbitals, HOMO and LUMO, are central to understanding electronic transitions and charge transfer within the molecule. In this compound, the HOMO is expected to be characterized by π-orbitals distributed primarily across the electron-rich phenyl rings. The LUMO would likely be a π* orbital concentrated on the electron-accepting pyran-2-one moiety.

Investigation of Tautomerization Equilibria and Energetic Landscapes

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in many heterocyclic systems. While this compound does not possess the typical functional groups (like a hydroxyl group) that lead to common keto-enol tautomerism, DFT calculations can explore the energetic landscape for any potential isomerization or rearrangement pathways. Researchers can model potential transition states and calculate the activation energies required for such transformations. This analysis provides a comprehensive understanding of the molecule's stability and the likelihood of it existing in different isomeric forms under various conditions.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into dynamic processes and interactions with the environment, such as a solvent.

Analysis of Solvent Interactions, Hydrogen Bonding Networks, and Dynamic Behavior

To understand how this compound behaves in a solution, MD simulations are performed by placing the molecule in a box filled with solvent molecules, such as water. The simulation tracks the trajectory of every atom over a period of nanoseconds.

This allows for the detailed analysis of several dynamic properties:

Solvent Structuring: The simulation reveals how solvent molecules arrange themselves around the solute. Water molecules, for instance, would be expected to form a structured shell around the polar carbonyl group of the pyran-2-one ring.

Hydrogen Bonding: The potential for hydrogen bond formation between the solvent and the solute can be assessed. The carbonyl oxygen of this compound would act as a hydrogen bond acceptor.

Conformational Dynamics: MD simulations show the flexibility of the molecule, particularly the rotation of the C-C single bonds connecting the phenyl rings to the pyran-2-one core. This provides information on the accessible conformations and the energy barriers between them.

By examining these dynamic interactions, MD simulations provide a bridge between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical or biological environment.

Theoretical Prediction of Optical and Electronic Properties

The optical and electronic characteristics of the this compound system have been a subject of interest in computational chemistry. Theoretical modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool to predict these properties, offering insights into the molecule's behavior at a quantum mechanical level. These computational approaches enable the investigation of various parameters that govern the material's response to electric fields, which is crucial for applications in optoelectronics.

Nonlinear Optical (NLO) Responses and Hyperpolarizability Calculations

Theoretical investigations into the NLO properties of organic molecules, including pyran-2-one derivatives, are commonly performed using DFT methods. These calculations can predict the first-order hyperpolarizability (β₀), a key parameter that quantifies the second-order NLO response of a molecule. A high β₀ value is indicative of a strong NLO response, making the material a good candidate for applications such as frequency doubling of light.

Computational studies on related compounds, such as (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide, have been conducted to understand their NLO properties. irjet.net In such studies, the molecular geometry is first optimized using a specific DFT functional and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set. irjet.net Following optimization, the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀) are calculated. These parameters are crucial for understanding the charge distribution and the molecule's response to an external electric field. irjet.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed. The energy gap between HOMO and LUMO is a critical parameter that influences the reactivity and the NLO properties of a molecule. irjet.netresearchgate.net A smaller energy gap generally correlates with a higher polarizability and hyperpolarizability, as it facilitates intramolecular charge transfer, a key mechanism for NLO response in donor-π-acceptor systems. researchgate.net

For instance, in a study on hydrazine-hydroxy-pyran-2-one derivatives, DFT and Time-Dependent DFT (TD-DFT) analyses were employed to examine their structural, electronic, and optical properties. researchgate.net The study highlighted the potential of these compounds for third-order nonlinear optical applications based on their calculated hyperpolarizability values. researchgate.net

The calculated hyperpolarizability values for various pyran-2-one derivatives and other related organic compounds from the literature are often compared to that of a standard NLO material like urea (B33335) for benchmarking. nih.gov The results for these related compounds suggest that the pyran-2-one scaffold, when appropriately substituted with electron-donating and electron-withdrawing groups to create a charge-transfer system, can exhibit significant NLO responses. The phenyl groups in this compound can act as part of the π-conjugated system, which is a fundamental requirement for NLO activity.

The following table summarizes the kind of computational data that is typically generated in such studies for related compounds. It is important to note that these values are not for this compound itself but for structurally related molecules, providing a comparative basis.

| Compound Name | Computational Method | Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

| (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide irjet.netresearchgate.net | DFT/B3LYP | 6-311++G(d,p) | Data not specified | Data not specified | Data not specified |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov | DFT/B3LYP | 6-31G(d,p) | Data not specified | Data not specified | 5.21 x 10⁻³⁰ to 7.26 x 10⁻³⁰ |

| Hydrazine-hydroxy-pyran-2-one derivative (BZL1) researchgate.net | DFT | Not specified | Data not specified | Data not specified | Data not specified, noted for third-order NLO |

The presence of phenyl rings in the 3 and 5 positions of the 2H-pyran-2-one core is expected to enhance the π-conjugation, which is a favorable feature for NLO properties. Further theoretical studies focusing specifically on this compound would be necessary to quantify its NLO response and to fully understand the structure-property relationships in this class of compounds.

Strategic Applications of 2h Pyran 2 One Derivatives in Materials Science and Advanced Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

2H-pyran-2-one derivatives are established as valuable precursors for a wide array of carbocyclic and heterocyclic systems. researchgate.netresearchgate.net The conjugated π-system and the electrophilic nature of the pyran-2-one ring make it susceptible to various transformations, including cycloaddition reactions and ring-opening/recyclization cascades. The phenyl substituents in 3,5-diphenyl-2H-pyran-2-one are expected to modulate this reactivity, potentially leading to the regioselective formation of complex molecular scaffolds. The general reactivity of 2H-pyran-2-ones suggests that the 3,5-diphenyl derivative can serve as a key intermediate in the synthesis of diverse organic molecules. researchgate.net

Precursors for Diverse Aromatic and Heteroaromatic Systems

The transformation of the 2H-pyran-2-one ring into various aromatic systems is a key feature of its synthetic utility. This typically involves reactions with suitable nucleophiles or dienophiles, leading to the construction of new ring systems.

While specific examples for the conversion of this compound to benzene (B151609) derivatives are not extensively documented, the general reactivity of 2H-pyran-2-ones in Diels-Alder reactions with electron-rich dienophiles provides a plausible route. The reaction of a 2H-pyran-2-one with an alkyne, for instance, can proceed via a [4+2] cycloaddition followed by the extrusion of carbon dioxide to afford a substituted benzene ring. In the case of this compound, this would lead to the formation of highly substituted terphenyl derivatives.

Table 1: Potential Synthesis of a Terphenyl Derivative from this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Substituted Alkyne | Thermal or Lewis Acid Catalysis | 1,3-Diphenyl-2-substituted-benzene derivative |

The synthesis of polycyclic aromatic compounds from 2H-pyran-2-one precursors has been reported, highlighting their role in constructing complex fused-ring systems.

Access to Tetralones: The synthesis of functionalized 2-tetralones has been achieved through the hydrolysis of spirocyclic ketals, which are in turn synthesized from 6-aryl-2H-pyran-2-ones. mdpi.com This multi-step process demonstrates the utility of the pyran-2-one core in building the tetralone framework. Although this specific example does not use this compound, it establishes a proof of concept for the conversion of pyran-2-ones to tetralone derivatives.

Synthesis of Dihydrophenanthrenes: A more direct application is the synthesis of 9,10-dihydrophenanthrenes. Research has shown that 6-aryl-2H-pyran-2-ones can undergo a carbanion-induced ring transformation with α-tetralone to produce functionalized 9,10-dihydrophenanthrenes. rsc.org This reaction provides a one-pot method for the construction of these polycyclic structures. By analogy, this compound could react with α-tetralone to yield a diphenyl-substituted dihydrophenanthrene. Dihydrophenanthrenes synthesized through such ring transformations of 2H-pyran-2-ones have been utilized in the fabrication of light-emitting devices. mdpi.com

Table 2: Plausible Synthesis of a Dihydrophenanthrene Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | α-Tetralone | Basic | Diphenyl-substituted 9,10-dihydrophenanthrene |

Access to Functionalized Benzene Derivatives

Development of Functional Materials

The photophysical properties of pyran-based compounds have led to their investigation in the field of materials science, particularly for applications in luminescent materials and sensors.

While research specifically on the luminescent properties of this compound is limited, related structures show significant promise. For instance, diphenyl sulfone derivatives incorporating carbazole (B46965) groups have been investigated as thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. mdpi.com The general class of 2H-pyran-2-ones has been explored for their photophysical properties, which can be tuned by varying substituents, making them applicable in solid-state lighting and OLEDs. researchgate.net The presence of the conjugated diphenyl-substituted pyran-2-one system suggests potential for luminescence, a property that is highly desirable for the development of new organic electronic materials.

The development of fluorescent chemosensors is an active area of research. A notable example, while not a 2H-pyran-2-one, is a chemosensor for copper (II) ions based on a 3,5-diphenyl-dicyanomethylene-4H-pyran (DCM) core. mdpi.commdpi.com This sensor exhibits a strong fluorescence quenching response upon binding to Cu²⁺. The synthesis of this sensor's core starts from 1,3-diphenylpropan-2-one, a potential precursor for this compound as well. mdpi.com This demonstrates that the 3,5-diphenylpyran scaffold can be a key component in the design of selective and sensitive chemosensors. The electron-withdrawing nature of the ketone group and the extended π-conjugation in such systems are crucial for their sensing capabilities. vulcanchem.com

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Role in Rational Molecular Design for Chemical Innovation

Rational molecular design is a deliberate process where a molecule's structure is strategically engineered to achieve a specific function or set of properties. In this context, this compound serves as a prime example of how the 2H-pyran-2-one scaffold is utilized for chemical innovation. The design strategy involves leveraging the foundational properties of the pyran-2-one core while exploiting the specific steric and electronic contributions of the phenyl substituents at the C-3 and C-5 positions.

The selection of the 2H-pyran-2-one skeleton is strategic due to its proven utility as a stable and reactive synthon. acs.org The placement of two phenyl groups, however, is a specific design choice intended to impart particular characteristics. The phenyl groups introduce significant steric bulk, which can direct the regioselectivity of subsequent reactions, and their pi-conjugated systems can profoundly influence the photophysical properties of the resulting molecule, a key consideration in the design of materials for optical or electronic applications. Current time information in Bangalore, IN.

In advanced organic synthesis, the this compound core is a valuable intermediate. Its synthesis can be achieved through various modern synthetic methods, including the electrophilic cyclization of specifically designed precursors. For instance, research has demonstrated that precursors like Ethyl (Z)-3,5-diphenyl-2-alken-4-ynoate can be effectively cyclized to yield the corresponding 4-iodo-3,5-diphenyl-2H-pyran-2-one. acs.org This product, containing a halogen handle, is perfectly primed for further functionalization via palladium-catalyzed cross-coupling reactions, showcasing a clear strategy where a molecule is built with subsequent steps already in mind. nih.gov

The table below outlines the rational design principles embodied by this compound, breaking down the molecule into its constituent parts and the strategic advantages each confers.

Table 1: Structure-Property Rationale for this compound

| Molecular Component | Structural Feature | Influence on Properties & Design Rationale |

|---|---|---|

| 2H-Pyran-2-one Core | Unsaturated lactone ring | Provides a stable, yet reactive, heterocyclic scaffold. Acts as a versatile building block for Diels-Alder reactions and ring-opening transformations to access other molecular frameworks. umich.eduresearchgate.net |

| C-3 Phenyl Group | Aryl substituent adjacent to the carbonyl | Modulates the electronic properties of the C-4 position. Its steric presence can influence the stereochemical outcome of reactions at adjacent centers. |

| C-5 Phenyl Group | Aryl substituent on the C=C double bond | Extends the π-conjugation of the system, which can be exploited to tune absorption and emission properties for materials science applications. Provides a site for potential π-π stacking interactions in supramolecular assemblies. |

This deliberate, component-based design approach allows chemists to fine-tune the characteristics of target molecules, leading to innovations in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and complex bioactive compounds. The this compound structure is not merely a random combination of fragments but a thoughtfully designed platform for chemical innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Diphenyl-2H-pyran-2-one, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via base-assisted cyclization of hydroxy-substituted precursors. For example, reacting 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with aromatic nucleophiles (e.g., phenol derivatives) under basic conditions yields 3,5-diaryl pyranones. Key characterization steps include:

- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 138–140°C for analogous compounds) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic proton integration, carbonyl signals) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Methodology :

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.

- Avoid exposure to strong acids/bases or oxidizing agents, which may trigger ring-opening or polymerization .

- Monitor degradation via periodic TLC or HPLC analysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyranone synthesis?

- Methodology :

- Catalyst Screening : Test acid (e.g., p-TsOH) vs. base (e.g., piperidine) conditions. Acidic media favor dihydropyran intermediates, while basic conditions promote cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, whereas trifluoroacetic acid may stabilize reactive intermediates .

- Temperature Control : Reflux conditions (e.g., 80°C) improve yields but may increase side reactions; lower temps (25°C) favor selective pathways .

Q. What analytical strategies resolve contradictions in spectroscopic data for pyranone derivatives?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., dihydropyran vs. pyranone tautomers) .

- DFT Calculations : Compare experimental NMR shifts with computed spectra to validate structural assignments .

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl detection, HRMS for fragmentation analysis) .

Q. How do substituents on the phenyl rings influence the electronic properties of this compound?

- Methodology :

- Electron-Donating/Withdrawing Groups : Introduce substituents (e.g., -Cl, -OCH₃) and analyze effects via:

- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts to assess conjugation changes.

- Cyclic Voltammetry : Measure redox potentials to quantify electron density alterations .

- Computational Modeling : Use Gaussian or similar software to calculate HOMO-LUMO gaps and Mulliken charges .

Critical Considerations

- Safety Protocols : Despite structural similarities to dihydropyrans, always verify toxicity data for this compound. Use PPE (gloves, goggles) and ensure fume hood ventilation .

- Eco-Toxicity : Assess aquatic toxicity via Daphnia magna assays, as related pyranones show moderate short-term toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.